Molecular Weight and Ligand Efficiency Advantage vs. 5-Benzyloxy Congener
The 5-methoxy derivative provides a substantial molecular weight (MW) advantage of 76.08 Da over its direct 5-benzyloxy analog (5-(benzyloxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide, MW = 367.4 g/mol), representing a ~20.7% reduction in MW . Lower MW is a critical driver of ligand efficiency indices and is highly favored in fragment-based drug discovery (FBDD) where leads must comply with the 'Rule of Three' (MW ≤ 300 Da).
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 291.32 g/mol |
| Comparator Or Baseline | 5-(benzyloxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide: 367.4 g/mol |
| Quantified Difference | ΔMW = -76.08 g/mol (-20.7%) |
| Conditions | Calculated from molecular formula (C14H13NO4S vs. C20H17NO4S) |
Why This Matters
A 20.7% lower molecular weight directly improves compliance with FBDD selection criteria, increasing the probability of procurement for fragment-library screening campaigns.
